![molecular formula C19H24N6O2 B2858039 2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-propylacetamide CAS No. 1251690-94-4](/img/structure/B2858039.png)
2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including anilino, methyl, oxo, triazolo, pyrimidin, and acetamide groups. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, related compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives are synthesized via aromatic nucleophilic substitution . Another related compound class, triazoles, are synthesized through various methods including palladium catalyzed tandem C–N coupling .
Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of multiple rings and functional groups. Triazolopyrimidines, which are part of the compound’s structure, are bicyclic heterocycles where the common nitrogen of the triazole and pyrimidine occupy the ring junction .
Applications De Recherche Scientifique
Antiasthma Agents
Triazolopyrimidines, similar to the described compound, have been studied for their potential as antiasthma agents. Compounds within this family were identified as mediator release inhibitors in the human basophil histamine release assay, indicating their utility in treating asthma by preventing the release of inflammatory mediators (Medwid et al., 1990).
Antimicrobial Activity
Another area of research involves the antimicrobial properties of triazolopyrimidine derivatives. Synthesis efforts have led to compounds showing promising antibacterial and antifungal activities, comparable to known antibiotics such as streptomycin and fusidic acid. This suggests the compound's structural analogues could serve as leads for developing new antimicrobial agents (Hossan et al., 2012).
Cardiovascular Research
Derivatives of triazolopyrimidine have been explored as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors, showing potential as cardiovascular agents. These compounds demonstrated significant increases in cardiac output without affecting heart rate, indicating their promise in treating heart-related conditions (Novinson et al., 1982).
Herbicidal and Fungicidal Activities
Research on triazolopyrimidine derivatives has also identified compounds with significant herbicidal and fungicidal activities. These findings are crucial for agricultural applications, offering potential for developing new, more effective herbicides and fungicides (De, 2006).
Insecticidal Properties
In the search for novel insecticides, certain triazolopyrimidine derivatives have been synthesized and assessed for their efficacy against pests such as the cotton leafworm, Spodoptera littoralis. These studies underscore the compound family's potential in contributing to safer and more effective insecticidal agents (Fadda et al., 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many immune cells, including B cells and mast cells. It is involved in the regulation of cell differentiation, proliferation, and phagocytosis.
Mode of Action
It is believed to interact with its target, the tyrosine-protein kinase syk, potentially inhibiting its activity . This inhibition could lead to a decrease in the downstream signaling pathways that are activated by this kinase, resulting in altered cellular responses.
Result of Action
The molecular and cellular effects of the compound’s action are likely dependent on its interaction with the Tyrosine-protein kinase SYK and the subsequent alteration of downstream signaling pathways. These effects could include changes in immune response, cell proliferation, and apoptosis . .
Propriétés
IUPAC Name |
2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-5-6-20-17(26)11-24-19(27)25-16(23-24)10-14(4)21-18(25)22-15-8-12(2)7-13(3)9-15/h7-10H,5-6,11H2,1-4H3,(H,20,26)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHFAAIPOYFTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)N2C(=N1)C=C(N=C2NC3=CC(=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
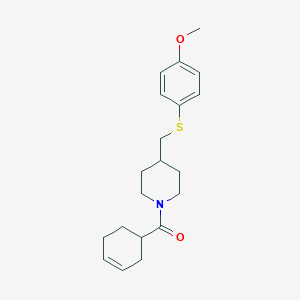

![N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2857959.png)
![2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2857963.png)
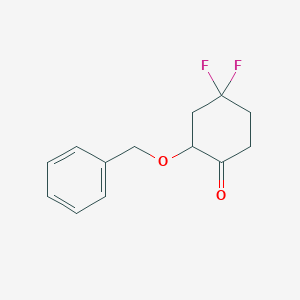
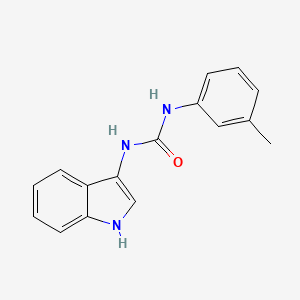
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2857969.png)

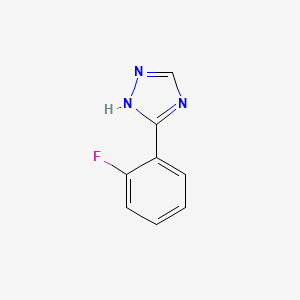
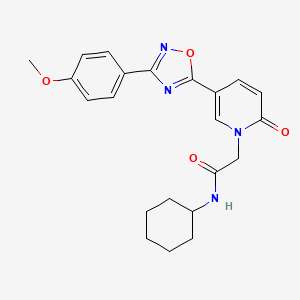
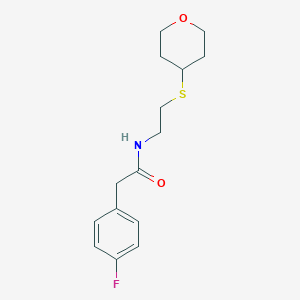
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2857976.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2857977.png)
![phenyl(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone](/img/structure/B2857979.png)
